

Nafamostat mesylate TMPRSS2 inhibition mechanism

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Compound Focus: Nafamostat Mesylate

CAS No.: 82956-11-4

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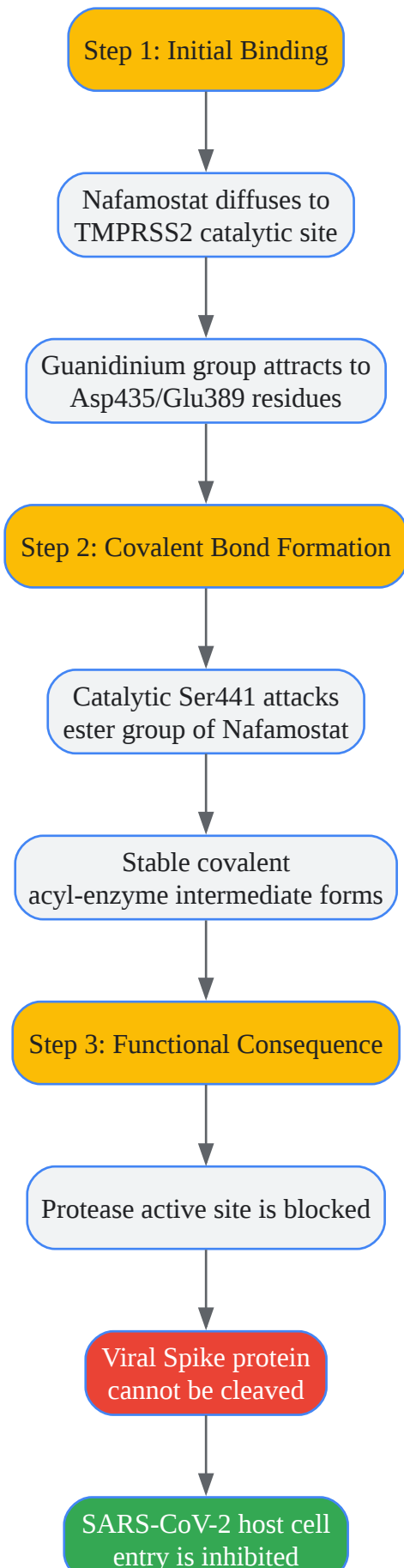
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Detailed Mechanism of Action

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. For SARS-CoV-2 and other coronaviruses, its primary antiviral mechanism is the inhibition of the human host protease TMPRSS2 [1].

- **Role of TMPRSS2 in Viral Entry:** The SARS-CoV-2 virus enters human cells when its Spike (S) protein binds to the ACE2 receptor. Subsequently, TMPRSS2, located on the host cell surface, **cleaves the S protein**, a process known as "priming." This cleavage activates the S protein's fusion machinery, allowing the viral membrane to merge with the host cell membrane and release the viral genome inside the cell [2] [1].
- **Inhibition by Covalent Binding:** Nafamostat acts as a **covalent inhibitor**. Its guanidinium group is strongly attracted to acidic residues (Asp435, Glu389) near the TMPRSS2 catalytic center. This positioning allows its ester group to be attacked by the catalytic serine residue (Ser441), forming a stable, long-lived **acyl-enzyme intermediate** [3] [2] [4]. This covalent adduct physically blocks the protease active site, preventing it from processing the viral S protein and thereby halting viral entry [5].

The following diagram illustrates the sequential mechanism of TMPRSS2 inhibition by nafamostat.



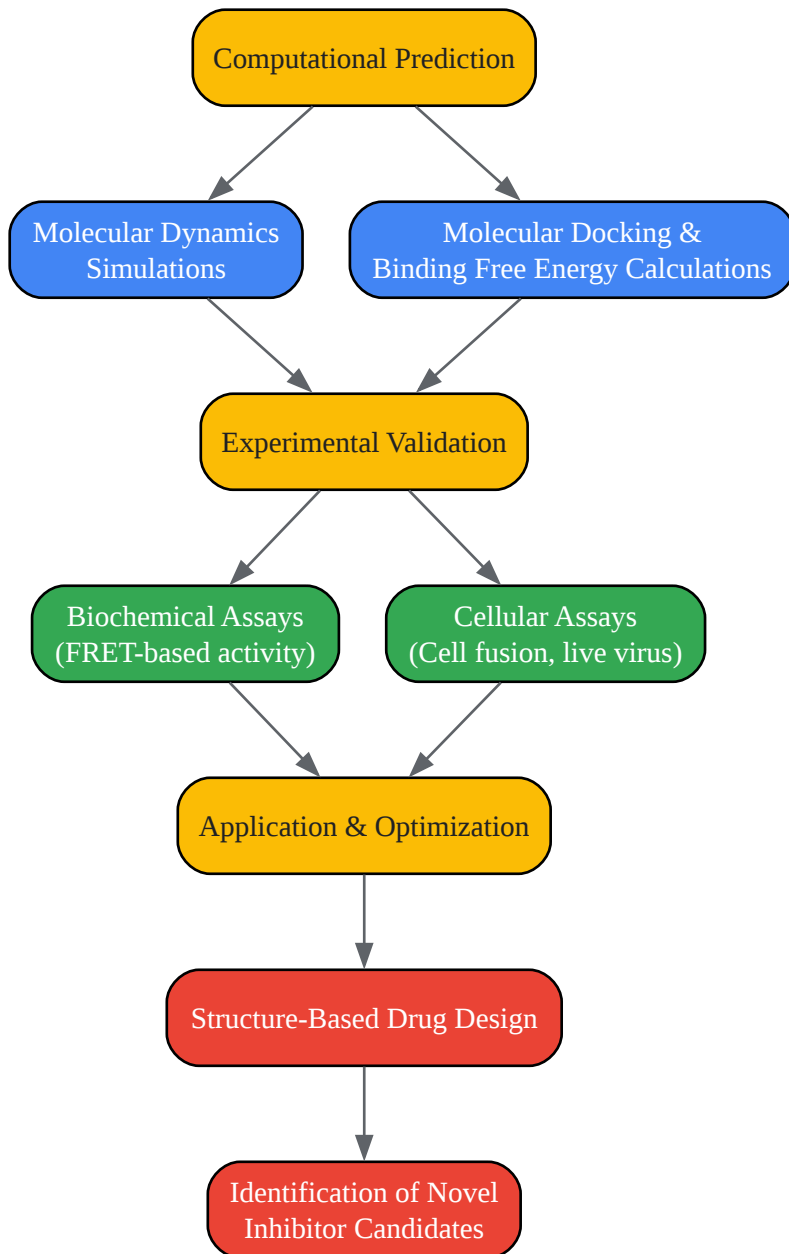
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Key Experimental Methods for Characterization

The inhibition mechanism and potency of nafamostat have been elucidated through several key experimental approaches. The following table outlines the core methodologies cited in the literature.

Method	Application	Key Findings
Molecular Dynamics (MD) Simulations [2]	Simulate spontaneous binding of nafamostat to TMPRSS2 from random starting positions.	Confirmed catalytic site as native binding pocket; revealed binding driven by electrostatic attraction, stabilized by van der Waals forces and hydrogen bonds [2].
FRET-Based Enzymatic Assay [6]	High-throughput screening and potency (IC ₅₀) determination against recombinant TMPRSS2.	Quantified inhibition potency; used for structure-activity relationship studies during drug optimization [6].
Cell-Based Fusion Assay [2]	Quantify inhibition of S protein-mediated membrane fusion in cells expressing ACE2 and TMPRSS2.	Demonstrated nafamostat potently blocks viral membrane fusion at significantly lower concentrations than camostat [2].
In Vitro Antiviral Assay [6] [1]	Measure inhibition of live SARS-CoV-2 infection in human cell lines (e.g., Calu-3).	Determined EC ₅₀ values (1-10 nM); established nafamostat as one of the most potent in vitro antivirals against SARS-CoV-2 [1].

The workflow for the computational and experimental validation of nafamostat is summarized below.



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Pharmacological and Clinical Context

- **Pharmacokinetics:** Nafamostat has an **extremely short plasma half-life (5-23 minutes)** and is rapidly broken down by esterases in the blood into inactive metabolites [1]. This necessitates administration via **continuous intravenous infusion** to maintain effective plasma concentrations [1].
- **Clinical Efficacy Evidence:** While in vitro potency is exceptional, robust clinical evidence for its efficacy in treating COVID-19 is still being gathered. A 2024 systematic review and meta-analysis of

randomized clinical trials concluded that the current evidence is insufficient to demonstrate a mortality benefit [7]. However, its established anticoagulant properties offer a potential dual benefit in treating COVID-19, which is often associated with thrombotic complications [8] [1].

- **Emerging Developments:** Research continues to evolve, exploring nafamostat's potential in new forms. A notable 2025 study reported a novel **orally available bispecific inhibitor**, TMP1, designed to simultaneously target both TMPRSS2 and the viral Main protease (Mpro), showing broad-spectrum anti-coronavirus efficacy in animal models [6].

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